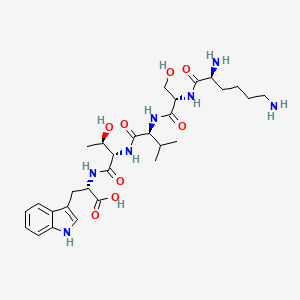![molecular formula C22H22N4O2S2 B15166975 Acetamide, N,N'-1,2-phenylenebis[2-[(2-aminophenyl)thio]- CAS No. 511281-82-6](/img/structure/B15166975.png)
Acetamide, N,N'-1,2-phenylenebis[2-[(2-aminophenyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N,N'-1,2-phenylenebis[2-[(2-aminophenyl)thio]-: is a complex organic compound with the molecular formula C10H12N2O2 N,N'-1,2-Phenylenebis-Acetamide . This compound is characterized by its high molecular weight of 192.214 g/mol and a density of 1.235 g/cm³ . It has a melting point of 183°C and a boiling point of 464.418°C at 760 mmHg.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N'-1,2-phenylenebis[2-[(2-aminophenyl)thio]- typically involves the reaction of o-phenylenediamine with acetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. The process involves continuous monitoring to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions helps in achieving higher efficiency and reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N,N'-1,2-phenylenebis[2-[(2-aminophenyl)thio]-: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can lead to the formation of reduced analogs.
Substitution: : Substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: : Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: : Typical reagents include halogens and nucleophiles .
Major Products Formed
Oxidation: : Formation of quinones and quinone-imines .
Reduction: : Production of amino derivatives and hydroxyl derivatives .
Substitution: : Generation of halogenated compounds and nitro derivatives .
Applications De Recherche Scientifique
Acetamide, N,N'-1,2-phenylenebis[2-[(2-aminophenyl)thio]-: has several applications in scientific research:
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules.
Biology: : The compound can be employed in the study of biological systems, particularly in understanding protein interactions.
Industry: : It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Acetamide, N,N'-1,2-phenylenebis[2-[(2-aminophenyl)thio]- exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Acetamide, N,N'-1,2-phenylenebis[2-[(2-aminophenyl)thio]-: is structurally similar to other compounds such as N,N'-1,3-phenylenebis-Acetamide and 2-Nitroaniline . its unique structural features, such as the presence of the phenylenebis moiety, contribute to its distinct chemical properties and reactivity.
Similar Compounds
N,N'-1,3-Phenylenebis-Acetamide
2-Nitroaniline
2'-Aminoacetanilide
Benzimidazole
Lead tetraacetate
Quinoxalino [2,3-]
This compound's unique structure and reactivity make it a valuable tool in various scientific and industrial applications. Its versatility and potential for further research and development highlight its importance in the field of chemistry.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propriétés
Numéro CAS |
511281-82-6 |
|---|---|
Formule moléculaire |
C22H22N4O2S2 |
Poids moléculaire |
438.6 g/mol |
Nom IUPAC |
2-(2-aminophenyl)sulfanyl-N-[2-[[2-(2-aminophenyl)sulfanylacetyl]amino]phenyl]acetamide |
InChI |
InChI=1S/C22H22N4O2S2/c23-15-7-1-5-11-19(15)29-13-21(27)25-17-9-3-4-10-18(17)26-22(28)14-30-20-12-6-2-8-16(20)24/h1-12H,13-14,23-24H2,(H,25,27)(H,26,28) |
Clé InChI |
OBXMYHDSRUBCPL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N)SCC(=O)NC2=CC=CC=C2NC(=O)CSC3=CC=CC=C3N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-7-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15166895.png)



![1-([1,1'-Biphenyl]-2-yl)-6-(4-ethenylphenyl)pyrene](/img/structure/B15166912.png)

![N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-3-(1,3-thiazol-5-yl)-L-alaninamide](/img/structure/B15166920.png)
![5-[(7-Methoxy-2H-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B15166932.png)
![2,4,6-Tris[5-(pentafluorophenyl)pyrazin-2-yl]-1,3,5-triazine](/img/structure/B15166938.png)
![Benzoic acid, 4-[(2-bromoethyl)amino]-, methyl ester](/img/structure/B15166939.png)

![Quinoxaline, 2-(3-chlorophenyl)-3-[(4-methylphenyl)methyl]-](/img/structure/B15166960.png)
![Pyridine, 2-[1,1'-biphenyl]-2-yl-3-methyl-](/img/structure/B15166962.png)

